molecular formula C18H25N5O4S2 B2486653 1-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034373-76-5

1-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B2486653
CAS No.: 2034373-76-5
M. Wt: 439.55
InChI Key: IWLMKZZPDMUPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a useful research compound. Its molecular formula is C18H25N5O4S2 and its molecular weight is 439.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Compounds with similar structures, such as imidazo[1,2-a]pyridines and thiadiazole derivatives, have been synthesized and studied for their potential biological activities. For example, imidazo[1,2-a]pyridines have been explored as antiulcer agents due to their cytoprotective properties in ethanol and HCl models, although they did not display significant antisecretory activity in gastric fistula rat models (Starrett et al., 1989).

Chemical Synthesis Techniques

Research has also focused on the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions, resulting in compounds like 2-(4-chlorobenzyl)-5-(1H-imidazol-4-yl)-2,3,3a,4,5,7a-hexahydrobenzo[d]isothiazole 1,1-dioxide, a histamine H3 receptor antagonist (Greig et al., 2001).

Potential Anticancer Applications

Additionally, some derivatives have been evaluated for their anticancer potential. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, for instance, have been synthesized and assessed as anticancer agents, with some compounds showing promising activity relative to doxorubicin (Rehman et al., 2018).

Carbonic Anhydrase Inhibition

Sulfonamides incorporating various moieties have been investigated as inhibitors of carbonic anhydrases, showing low nanomolar activity against certain human isoforms. This suggests potential applications in designing inhibitors for specific enzymatic targets (Alafeefy et al., 2015).

Chemical Structure and Properties

The structural and chemical properties of related compounds, such as the synthesis of sulfo analogs of tetrahydroimidazo[4,5-d]imidazole-2,5-(1H,3H)diones, contribute to our understanding of how such molecules might be used in various research applications (Gazieva et al., 2008).

Properties

IUPAC Name

3-[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4S2/c1-4-21-13-18(19-14(21)2)28(24,25)22-11-9-15(10-12-22)23-17-8-6-5-7-16(17)20(3)29(23,26)27/h5-8,13,15H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLMKZZPDMUPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.